Boiling Point Difference: 3-Cl-5-F vs. 3-Cl-4-F Isomers
The target compound (CAS 898780-37-5) exhibits a predicted boiling point of 448.4 ± 45.0 °C, while its closest chloro-fluoro positional isomer, 3'-chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-13-7), is predicted to boil at 451.9 ± 45.0 °C . The 3.5 °C difference, though modest, is attributable to the altered dipole moment resulting from the meta,meta- (3,5-) vs. meta,para- (3,4-) arrangement of the electron-withdrawing substituents on the benzoyl ring. This difference can affect distillation fraction collection and gas chromatographic retention time indexing, providing a physical basis for isomer verification in procurement quality control.
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 448.4 ± 45.0 °C (CAS 898780-37-5; 3'-Cl-5'-F, 2-thiomethyl) |
| Comparator Or Baseline | 451.9 ± 45.0 °C (CAS 898780-13-7; 3'-Cl-4'-F, 2-thiomethyl) |
| Quantified Difference | Δ = -3.5 °C (target boils lower) |
| Conditions | Predicted values from ACD/Labs or equivalent computational method; no experimental boiling point data available |
Why This Matters
The boiling point differential provides a verifiable, instrument-measurable property to confirm isomer identity upon receipt, reducing the risk of procurement mix-ups between closely related positional isomers.
